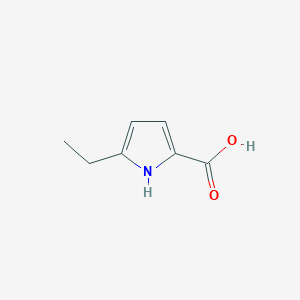

5-ethyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound 5-ethyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-ethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSDXYWZVXGILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609702 | |

| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630128-54-0 | |

| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-ethyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 630128-54-0), a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrrole-2-carboxylic acid scaffold is a recurring motif in numerous natural products and pharmacologically active agents.[1][2][3] Understanding the fundamental properties such as acidity (pKa), solubility, and lipophilicity (LogP) is paramount for predicting its behavior in biological systems and for rational drug design. This document consolidates available computed data, outlines authoritative, step-by-step experimental protocols for the empirical determination of these key parameters, and discusses the anticipated spectroscopic profile of the molecule. Our objective is to furnish researchers with both a summary of known information and a practical framework for generating the critical data required for advanced research and development.

Chemical Identity and Core Properties

5-ethyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, an aromatic five-membered heterocycle. The presence of both a carboxylic acid group and an ethyl substituent dictates its chemical reactivity and physical behavior. The carboxylic acid moiety serves as a hydrogen bond donor and acceptor, while the ethyl group enhances its lipophilicity compared to its parent compound, pyrrole-2-carboxylic acid.

Diagram: Chemical Structure of 5-ethyl-1H-pyrrole-2-carboxylic acid

Caption: 2D structure of 5-ethyl-1H-pyrrole-2-carboxylic acid.

The foundational properties of this molecule are summarized in the table below. It is critical to note that while some properties are calculated from its structure, key experimental values are not yet reported in public literature.

| Property | Value / Data | Source |

| IUPAC Name | 5-ethyl-1H-pyrrole-2-carboxylic acid | PubChem[4] |

| CAS Number | 630128-54-0 | PubChem[4] |

| Molecular Formula | C₇H₉NO₂ | PubChem[4] |

| Molecular Weight | 139.15 g/mol | PubChem[4] |

| Canonical SMILES | CCC1=CC=C(N1)C(=O)O | PubChem[4] |

| InChI Key | ZUSDXYWZVXGILO-UHFFFAOYSA-N | PubChem[4] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not determined experimentally | - |

| Aqueous Solubility | Not determined experimentally | - |

| LogP (Computed) | 1.4 (XLogP3) | PubChem[4] |

Acidity and Ionization (pKa)

Scientific Rationale: The acid dissociation constant (pKa) is a critical parameter in drug development. It governs the extent of a molecule's ionization at a given pH, which directly influences its aqueous solubility, membrane permeability, and interaction with biological targets. For an acidic compound like 5-ethyl-1H-pyrrole-2-carboxylic acid, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form.

Experimental Protocol: pKa Determination by Potentiometric Titration (OECD 112)

This method is a robust and widely accepted approach for determining the pKa of ionizable substances.[5][6] It involves titrating a solution of the compound with a strong base and monitoring the pH change.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of 5-ethyl-1H-pyrrole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the solution in a thermostatted vessel maintained at 25 ± 0.5 °C and use a magnetic stirrer for gentle agitation.

-

Titration: Add standardized 0.1 M sodium hydroxide (NaOH) solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point (the point at which half of the acid has been neutralized). Advanced analysis involves calculating the first derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point.

Diagram: Workflow for pKa Determination

Caption: Potentiometric titration workflow for pKa measurement.

Solubility

Scientific Rationale: Solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[7][8] Determining solubility in aqueous and relevant biorelevant media is a cornerstone of pre-formulation studies.

Experimental Protocol: Equilibrium Solubility via Saturation Shake-Flask Method (USP <1236> / OECD 105)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It measures the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid 5-ethyl-1H-pyrrole-2-carboxylic acid to several vials containing the test solvent (e.g., purified water, phosphate buffer pH 7.4). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the undissolved solid settle. Alternatively, centrifuge the samples at the same temperature to separate the solid from the supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Verification: It is essential to confirm that true equilibrium was reached. This can be done by approaching equilibrium from both supersaturated and unsaturated states or by ensuring the measured concentration does not change with a longer incubation time.

Diagram: Workflow for Shake-Flask Solubility Assay

Caption: Standard workflow for the saturation shake-flask method.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) is used for ionizable compounds and is pH-dependent.

The computed XLogP3 value of 1.4 suggests moderate lipophilicity.[4] However, experimental verification is essential for accuracy.

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.[9][10]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH, typically 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Prepare a stock solution of 5-ethyl-1H-pyrrole-2-carboxylic acid in one of the phases (e.g., n-octanol). Add a known volume of this stock solution to a vial containing a known volume of the other phase.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 2-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

Diagram: Workflow for Shake-Flask LogP Determination

Caption: Workflow for experimental LogP determination.

Anticipated Spectroscopic Profile

While specific experimental spectra for 5-ethyl-1H-pyrrole-2-carboxylic acid are not widely available, its structural features allow for the prediction of key spectroscopic characteristics based on data from analogous compounds like pyrrole-2-carboxylic acid.[11][12]

-

¹H NMR:

-

Pyrrole Protons: Two distinct signals are expected in the aromatic region (approx. 6.0-7.0 ppm) for the two protons on the pyrrole ring.

-

Ethyl Group: A quartet (approx. 2.5-3.0 ppm) for the -CH₂- group and a triplet (approx. 1.2-1.5 ppm) for the -CH₃ group.

-

N-H Proton: A broad singlet, typically in the range of 8.0-12.0 ppm, which may exchange with D₂O.

-

Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm), which will also exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region (approx. 160-175 ppm).

-

Pyrrole Carbons: Four distinct signals for the carbons of the pyrrole ring are expected in the aromatic region (approx. 110-140 ppm).

-

Ethyl Carbons: Two signals in the upfield region for the -CH₂- and -CH₃ carbons.

-

-

Mass Spectrometry (MS):

-

The expected exact mass is 139.0633 g/mol .[4] In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent ion at [M-H]⁻ = 138.0561 in negative mode or [M+H]⁺ = 140.0706 in positive mode.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range.

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band from the carbonyl of the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

-

Conclusion

5-ethyl-1H-pyrrole-2-carboxylic acid is a compound with significant potential as a building block in pharmaceutical and chemical research. This guide has synthesized the available computational data and provided a detailed, authoritative framework for the experimental determination of its most critical physicochemical properties: pKa, solubility, and lipophilicity. The outlined protocols, grounded in internationally recognized standards from the USP and OECD, provide a clear path for researchers to generate the robust empirical data necessary for advancing their work. The successful application of these methodologies will enable a deeper understanding of the molecule's behavior, facilitating its use in drug discovery, formulation development, and beyond.

References

- Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). Pharma World K.

- USP-NF. (2016). <1236> Solubility Measurements.

- USP-NF. (2016). <1236> Solubility Measurements (Alternative Link).

- PubChem. (2025). 5-Ethyl-1H-pyrrole-2-carboxylic acid.

- OECD. (n.d.). Test No. 112: Dissociation Constants in Water.

- OECD. (n.d.). Test No. 112: Dissociation Constants in Water (Alternative Link).

- Encyclopedia.pub. (2022).

- MedchemExpress.com. (n.d.).

- WuXi AppTec DMPK. (2023).

- PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Biological Magnetic Resonance Bank.

- OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Water Solubility.

- Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.

- NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 5-Ethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 20770533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. uspnf.com [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 12. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

5-ethyl-1H-pyrrole-2-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 5-ethyl-1H-pyrrole-2-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of 5-ethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will cover its fundamental chemical identity, including its CAS number and structure, detailed physicochemical properties, a validated synthetic approach, and its applications as a crucial building block in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this molecule's properties and utility.

Chemical Identity and Properties

Structure and Nomenclature

5-ethyl-1H-pyrrole-2-carboxylic acid is a disubstituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The molecule is characterized by a carboxylic acid group at the C2 position and an ethyl group at the C5 position. This specific arrangement of functional groups makes it a valuable and versatile synthon in organic chemistry.

-

IUPAC Name: 5-ethyl-1H-pyrrole-2-carboxylic acid[1]

-

CAS Number: 630128-54-0[1]

-

Chemical Formula: C₇H₉NO₂[1]

Chemical Structure (2D):

Source: PubChem CID 20770533[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, computationally generated by PubChem, provides a baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [1] |

| Canonical SMILES | CCC1=CC=C(N1)C(=O)O | [1] |

| InChI Key | ZUSDXYWZVXGILO-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 139.063328530 Da | [1] |

| Topological Polar Surface Area | 53.1 Ų | [1] |

Synthesis and Manufacturing

Synthetic Strategy: A Logic-Driven Approach

The synthesis of substituted pyrroles is a well-established field in organic chemistry. While multiple routes exist (e.g., Knorr, Paal-Knorr, Hantzsch syntheses), a highly reliable and common strategy for obtaining pyrrole-2-carboxylic acids involves the synthesis of a stable ester precursor, followed by a straightforward hydrolysis (saponification) step.

The rationale for this two-step approach is rooted in process control and purification. Pyrrole esters, such as ethyl 5-ethyl-1H-pyrrole-2-carboxylate (CAS 35011-31-5), are generally more stable, less polar, and easier to purify via chromatography or crystallization than the corresponding carboxylic acid. The final hydrolysis step is typically high-yielding and clean, providing the desired acid in high purity.

Detailed Experimental Protocol: Saponification of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

This protocol describes the final, critical step in the synthesis of the title compound from its ethyl ester.

Materials:

-

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), 2M solution

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-ethyl-1H-pyrrole-2-carboxylate (1.0 eq.) in ethanol (approx. 10 mL per gram of ester).

-

Saponification: Add an aqueous solution of NaOH or KOH (1.5-2.0 eq.) to the flask. The use of a slight excess of base ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

-

Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Re-dissolve the resulting solid residue in deionized water. Place the aqueous solution in an ice bath and slowly add 2M HCl with stirring. The carboxylic acid will precipitate out as a solid as the solution becomes acidic (target pH ~2-3).

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield 5-ethyl-1H-pyrrole-2-carboxylic acid as a solid. For enhanced purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Role of the title compound in the drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-ethyl-1H-pyrrole-2-carboxylic acid. Based on GHS classifications, the compound presents the following hazards:

-

H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

5-ethyl-1H-pyrrole-2-carboxylic acid is more than a simple chemical compound; it is a strategic tool for innovation in the pharmaceutical and life sciences sectors. Its well-defined structure, predictable chemical reactivity, and presence in numerous bioactive frameworks underscore its importance. This guide has provided the core technical data, a reliable synthetic strategy, and a clear perspective on its application, equipping researchers and developers with the foundational knowledge required to leverage this valuable molecule in their work.

References

-

Chemsigma. 5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester [35011-31-5]. [Link]

-

PubChem. 5-Ethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 20770533. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. [Link]

-

Golebiowski, A., & Klopfenstein, S. R. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

-

De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Novel Pyrrole-2-Carboxylic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for the discovery and isolation of novel pyrrole-2-carboxylic acid derivatives. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the processes involved.

Section 1: The Significance of Pyrrole-2-Carboxylic Acids

The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Pyrrole-2-carboxylic acid, a naturally occurring alkaloid, and its derivatives serve as crucial precursors and key structural motifs in compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] Their importance in medicinal chemistry stems from their role as versatile building blocks for more complex molecules.[3] The carboxylic acid functional group, in particular, enhances reactivity, making these compounds ideal for developing a wide range of bioactive molecules.[3]

Section 2: Synthetic Pathways to Novel Pyrrole-2-Carboxylic Acid Derivatives

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several classical and modern methods are employed to construct the pyrrole ring, each with its own advantages and substrate scope. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis Methods

Three classical named reactions form the bedrock of pyrrole synthesis: the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses.[6]

-

Paal-Knorr Pyrrole Synthesis: This highly reliable method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole.[9][10][11] While synthetically valuable for creating substituted pyrroles, a key limitation can be the accessibility of the 1,4-dicarbonyl precursors.[8][9]

-

Hantzsch Pyrrole Synthesis: This multicomponent reaction offers a versatile route to highly substituted pyrroles by combining a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12][13] The mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then undergoes alkylation by the α-haloketone, followed by cyclization and aromatization.[12][13] Modern variations have significantly improved yields and expanded the scope of this reaction.[12]

-

Clauson-Kaas Pyrrole Synthesis: This method provides a straightforward route to N-substituted pyrroles through the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[14][15][16] This approach is particularly useful as the resulting pyrrole has unsubstituted carbon atoms available for further functionalization.[16] Greener protocols using microwave assistance or water as a solvent have been developed to improve the sustainability of this reaction.[16][17]

Visualizing the Synthetic Core: The Paal-Knorr Mechanism

The Paal-Knorr synthesis is a workhorse in pyrrole chemistry. Understanding its mechanism is key to optimizing reaction conditions and predicting outcomes.

Caption: The Paal-Knorr pyrrole synthesis mechanism.

Protocol: A Generalized Paal-Knorr Synthesis of a Pyrrole-2-Carboxylic Acid Derivative

This protocol outlines a general procedure. Specific quantities and conditions must be optimized for each unique set of reactants.

Materials:

-

1,4-dicarbonyl precursor (e.g., a γ-keto ester)

-

Primary amine or ammonium acetate

-

Glacial acetic acid (catalyst and solvent)

-

Ethanol (co-solvent, optional)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid.

-

Amine Addition: Add the primary amine (1.1 eq) or ammonium acetate (2.0 eq) to the solution. If the amine is a salt, it can be used directly.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and maintain for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[18]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water.

-

Neutralization & Extraction: Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrrole derivative.[18]

Section 3: Isolation and Purification Strategies

The successful isolation of a novel pyrrole derivative, whether from a synthetic reaction mixture or a natural source, is contingent on the selection of appropriate purification techniques.[19] The inherent instability of some pyrrole compounds can present challenges, requiring careful handling.[20]

Extraction: The First Step

For natural product discovery, the initial step is extraction from the source material (e.g., plant, fungi, marine sponge).[19][21][22] The choice of solvent is critical and is based on the polarity of the target compounds.[21] Common methods include:

-

Solvent Extraction: Using organic solvents like methanol, ethanol, or ethyl acetate to dissolve and extract the compounds.[21]

-

Modern Techniques: Advanced methods like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) can offer higher efficiency and reduced solvent consumption.[18][19][23]

Chromatographic Purification: The Core of Isolation

Chromatography is the most powerful and widely used technique for separating and purifying individual compounds from a complex mixture.[19]

-

Thin Layer Chromatography (TLC): An essential tool for rapid analysis, monitoring reaction progress, and optimizing solvent systems for column chromatography.[18]

-

Column Chromatography (CC): A preparative technique where the crude extract is loaded onto a column packed with a stationary phase (commonly silica gel) and eluted with a solvent system of increasing polarity.[18][21] Fractions are collected and analyzed to isolate the pure compound.

-

High-Performance Liquid Chromatography (HPLC): Offers superior resolution and sensitivity for both analytical and preparative-scale purification.[21] Reversed-phase HPLC is particularly effective for separating polar compounds like pyrrole-2-carboxylic acids.

Bioassay-Guided Isolation Workflow

In natural product drug discovery, bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds.

Caption: Workflow for bioassay-guided isolation.

Section 4: Structural Characterization

Once a novel pyrrole-2-carboxylic acid derivative has been isolated and purified, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.[19]

Spectroscopic Toolkit

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework.[21]

-

¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its chemical formula through high-resolution mass spectrometry (HRMS).[21] Fragmentation patterns can offer additional structural clues.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H bond of the pyrrole ring.[24]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the aromatic pyrrole ring system.

Data Summary: Characterization of a Hypothetical Derivative

The following table illustrates how characterization data for a novel derivative might be presented.

| Technique | Observed Data | Interpretation |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₂H₁₄NO₂: 204.1025 | Confirms molecular formula |

| m/z [M+H]⁺ found: 204.1021 | ||

| ¹H NMR | δ 11.72 (s, 1H), 6.97 (t, 1H), 6.75 (dd, 1H), 6.15 (dd, 1H) | Signals characteristic of a 2-substituted pyrrole ring and a carboxylic acid proton.[25] |

| ¹³C NMR | δ 162.5, 127.1, 123.0, 116.4, 110.2 | Signals corresponding to the carboxylic acid carbon and the four carbons of the pyrrole ring. |

| IR (KBr) | 3450 cm⁻¹ (N-H), 3300-2500 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O) | Confirms presence of N-H and carboxylic acid functional groups. |

Section 5: Conclusion and Future Directions

The discovery and isolation of novel pyrrole-2-carboxylic acid derivatives remain a vibrant and critical area of research in medicinal chemistry and drug development. The synthetic methodologies outlined in this guide, from classical named reactions to modern, greener alternatives, provide a robust toolkit for accessing a wide diversity of these valuable scaffolds.[12][16] Coupled with systematic isolation and state-of-the-art characterization techniques, researchers are well-equipped to identify and develop new chemical entities with significant therapeutic potential. Future efforts will likely focus on developing even more efficient and sustainable synthetic routes, exploring novel biological targets, and leveraging computational tools to design derivatives with enhanced potency and selectivity.

References

-

Modern Approaches to Isolation and Purification in Natural Products Chemistry. Hilaris Publisher. Available from: [Link]

-

Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar. Available from: [Link]

-

Hantzsch pyrrole synthesis. Grokipedia. Available from: [Link]

-

Singh, D., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Isyaka, S. M., et al. (2024). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. South Asian Research Journal of Natural Products. Available from: [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKAT USA, Inc. Available from: [Link]

-

Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Molecules. Available from: [Link]

-

Isyaka, S. M., et al. (2024). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. South Asian Research Journal of Natural Products. Available from: [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. Available from: [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Clauson-Kaas Pyrrole Synthesis. Chem-Station. Available from: [Link]

-

Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Singh, D., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available from: [Link]

-

Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from GlcNH2 ⋅ HCl and biomass‐derived α‐keto acid. ResearchGate. Available from: [Link]

-

17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. LibreTexts Chemistry. Available from: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. Available from: [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. Available from: [Link]

-

Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ResearchGate. Available from: [Link]

-

Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Semantic Scholar. Available from: [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ResearchGate. Available from: [Link]

-

Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available from: [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available from: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

-

New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available from: [Link]

-

Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI. Available from: [Link]

-

Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. Available from: [Link]

-

Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Process for the purification of crude pyrroles. Google Patents.

-

Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. Available from: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. Available from: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Pyrrole-2-carboxylic acid. Wikipedia. Available from: [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available from: [Link]

-

Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals. Available from: [Link]

-

Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Zeitschrift für Naturforschung C. Available from: [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scitechnol.com [scitechnol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 14. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. arkat-usa.org [arkat-usa.org]

- 18. files.sdiarticle5.com [files.sdiarticle5.com]

- 19. rroij.com [rroij.com]

- 20. books.rsc.org [books.rsc.org]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 24. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]

A Comprehensive Theoretical and Computational Guide to 5-ethyl-1H-pyrrole-2-carboxylic Acid: From Molecular Properties to Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 5-ethyl-1H-pyrrole-2-carboxylic acid. The pyrrole-2-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1][2] This document serves as a detailed protocol for researchers, chemists, and drug development professionals, outlining a systematic approach to investigate the molecule's structural, electronic, and spectroscopic properties using quantum chemical methods. Furthermore, it details the application of these computational techniques in a drug discovery context, including the evaluation of drug-likeness and a practical case study on molecular docking against the Cyclooxygenase-2 (COX-2) enzyme. By integrating foundational theory with step-by-step, field-proven computational protocols, this guide aims to be a template for the in silico analysis of novel small molecules, accelerating the path from molecular design to functional application.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of many vital biological molecules, including heme and chlorophyll.[1] Its derivatives, particularly those functionalized with a carboxylic acid group, are of significant interest in pharmaceutical research due to their diverse biological activities.[3][4] The carboxylic acid moiety often enhances polarity and hydrophilicity, which can be critical for a drug's bioavailability and its interaction with biological targets.[3][5]

This guide focuses on a specific derivative, 5-ethyl-1H-pyrrole-2-carboxylic acid (PubChem CID: 20770533).[6] While this specific molecule is not extensively studied experimentally, its structural motifs suggest significant potential. The purpose of this document is to bridge that gap by providing a robust, replicable computational workflow to thoroughly characterize it. We will proceed from the ground up, starting with the determination of its most stable three-dimensional structure and moving to the prediction of its electronic properties, reactivity, and spectroscopic signatures. Finally, we will situate these findings within a drug development pipeline, assessing its potential as a therapeutic agent through in silico ADMET analysis and molecular docking simulations. This multi-faceted approach demonstrates the power of computational chemistry to generate actionable insights, guide experimental efforts, and de-risk the early stages of drug discovery.

Part I: Foundational Quantum Chemical Analysis

Molecular Geometry and Conformational Analysis

The first and most critical step in any computational study is to determine the most stable three-dimensional structure of the molecule, as its geometry dictates its physical and chemical properties. For 5-ethyl-1H-pyrrole-2-carboxylic acid, two primary sources of conformational isomerism exist: the rotational orientation of the C5-ethyl group and, more significantly, the dihedral angle of the C2-carboxylic acid group. The carboxyl group can exist in two planar conformations: syn and anti.[5] It is widely established, both experimentally and theoretically, that the syn conformation, where the hydroxyl proton forms a stabilizing intramolecular hydrogen bond with the carbonyl oxygen, is energetically preferred over the anti form for most carboxylic acids.[5][7]

Caption: Conformational isomers of the carboxylic acid group.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines the procedure for obtaining the lowest-energy conformer using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost for organic molecules.[8]

-

Initial Structure Creation:

-

Build the 3D structure of 5-ethyl-1H-pyrrole-2-carboxylic acid using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Create two initial structures corresponding to the syn and anti conformers of the carboxylic acid group. Ensure the ethyl group is in a staggered, low-energy orientation.

-

-

Geometry Optimization Input:

-

Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Methodology Selection: Choose the B3LYP functional, which is widely used for its robust performance with organic systems.[9] Select the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, providing flexibility in describing bonding electrons.[8]

-

Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

-

Execution and Analysis:

-

Run the calculation for both the syn and anti starting geometries.

-

Energy Comparison: Compare the final electronic energies of the two optimized structures. The structure with the lower energy is the more stable conformer.

-

Vibrational Frequencies: For the lowest energy conformer, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum.

-

-

Data Extraction:

-

From the output file of the confirmed minimum energy structure, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles for reporting.

-

| Parameter | Description | Expected Outcome |

| Level of Theory | DFT Functional and Basis Set | B3LYP/6-311++G(d,p) |

| Initial Geometries | Carboxyl group conformers | Syn and Anti |

| Energy Comparison | Relative stability | Syn conformer expected to be lower in energy |

| Frequency Analysis | Confirmation of minimum | Zero imaginary frequencies |

Electronic Structure and Reactivity

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of chemical stability and electronic excitability.[8]

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, mapping regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are susceptible to nucleophilic attack.[3]

Caption: Workflow for predicting molecular reactivity from electronic properties.

Protocol 2: Electronic Property Calculation

This protocol uses the optimized geometry from Protocol 1 to calculate electronic properties.

-

Input File Preparation:

-

Use the optimized Cartesian coordinates of the lowest-energy conformer.

-

Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)). A frequency calculation is not needed here.

-

To generate the necessary files for visualization, include keywords to output orbital and density information.

-

Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Pop=NBO Output=WFX

-

Pop=NBO: Requests a Natural Bond Orbital analysis, which provides insights into charge distribution and intramolecular interactions.[9]

-

Output=WFX: Generates a .wfx file that can be used by visualization software.

-

-

-

Execution and Visualization:

-

Run the calculation.

-

Use post-processing software (e.g., GaussView, Multiwfn) to open the output or checkpoint file.

-

Generate and visualize the 3D surfaces for the HOMO, LUMO, and the MEP map.

-

-

Data Analysis:

-

Record the energies of the HOMO and LUMO orbitals from the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE).

-

Analyze the MEP map to identify the most electron-rich (negative potential, typically around the carboxyl oxygens) and electron-poor (positive potential, typically around the N-H and O-H protons) regions of the molecule.

-

| Property | Significance | Predicted Locus on Molecule |

| HOMO | Electron-donating capability | Delocalized over the pyrrole ring |

| LUMO | Electron-accepting capability | Primarily on the pyrrole ring and carboxylic acid |

| ΔE (HOMO-LUMO Gap) | Chemical stability, electronic transition energy | A larger gap implies higher stability |

| MEP (Negative) | Site for electrophilic attack | Carbonyl oxygen of the carboxylic acid |

| MEP (Positive) | Site for nucleophilic attack | N-H and O-H protons |

Spectroscopic Characterization

Computational chemistry can accurately predict various spectroscopic data, which is invaluable for validating a synthesized compound's identity.

-

Vibrational (IR/Raman) Spectroscopy: DFT frequency calculations provide the vibrational modes of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic shielding tensors of nuclei, which can be converted to chemical shifts (δ) by referencing them against a standard (e.g., Tetramethylsilane, TMS).

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to excited states.[10] This allows for the simulation of the UV-Vis absorption spectrum and prediction of the wavelength of maximum absorption (λmax). For this purpose, long-range corrected functionals like CAM-B3LYP are often more accurate than standard B3LYP.[3]

Protocol 3: Simulating Spectroscopic Data

-

Vibrational Spectrum:

-

The vibrational frequencies and IR intensities are already calculated in Protocol 1.

-

Apply an appropriate scaling factor to the calculated frequencies.

-

Tabulate the key scaled frequencies and assign them to specific vibrational modes (e.g., O-H stretch, C=O stretch, N-H stretch).

-

-

NMR Spectrum:

-

Using the optimized geometry, perform a GIAO NMR calculation.

-

Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) NMR

-

Calculate the chemical shifts for 1H and 13C by subtracting the calculated absolute shielding of the nucleus of interest from the absolute shielding of the reference compound (TMS), calculated at the same level of theory.

-

Compare the predicted shifts to known values for similar pyrrole derivatives.[11]

-

-

UV-Visible Spectrum:

-

Using the optimized geometry, perform a TD-DFT calculation.

-

Methodology Selection: Use the CAM-B3LYP functional with the 6-311++G(d,p) basis set. It is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate more realistic conditions.

-

Keywords (Gaussian example): #p CAM-B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM,Solvent=Ethanol)

-

Analyze the output to find the calculated excitation energies and oscillator strengths. The transition with the highest oscillator strength will correspond to λmax.

-

| Spectrum | Computational Method | Key Predicted Data |

| IR | DFT Frequency (B3LYP) | ν(O-H), ν(N-H), ν(C=O) frequencies |

| 1H / 13C NMR | GIAO (B3LYP) | Chemical shifts (δ) for all unique atoms |

| UV-Vis | TD-DFT (CAM-B3LYP) | λmax and corresponding electronic transition |

Part II: Application in Drug Discovery

Pharmacophore Potential and Drug-Likeness

Before committing resources to synthesis and testing, it is crucial to assess whether a molecule has properties consistent with a viable drug candidate. This involves evaluating its "drug-likeness" and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile. A widely used guideline is Lipinski's Rule of Five, which identifies molecular properties that are common among orally active drugs.

Protocol 4: In Silico ADMET and Drug-Likeness Prediction

This protocol leverages freely available web-based tools that use quantitative structure-activity relationship (QSAR) models.

-

Obtain SMILES String:

-

The canonical SMILES string for 5-ethyl-1H-pyrrole-2-carboxylic acid is CCC1=CC=C(N1)C(=O)O.[6]

-

-

Use an Online Server:

-

Navigate to a comprehensive ADMET prediction server (e.g., SwissADME, pkCSM).

-

Input the SMILES string and run the analysis.

-

-

Data Collection and Analysis:

-

Physicochemical Properties: Record the molecular weight, number of hydrogen bond donors/acceptors, and the logarithm of the partition coefficient (LogP).

-

Lipinski's Rule of Five: Check for violations. The rules are:

-

Molecular Weight ≤ 500 Da

-

LogP ≤ 5

-

H-bond Donors ≤ 5

-

H-bond Acceptors ≤ 10

-

-

Pharmacokinetics: Analyze predicted properties like GI absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting Cytochrome P450 (CYP) enzymes.

-

Medicinal Chemistry Friendliness: Look for alerts regarding problematic functional groups (e.g., PAINS - Pan-Assay Interference Compounds).

-

| Property | Predicted Value (Illustrative) | Lipinski's Rule of Five |

| Molecular Weight | 139.15 g/mol [6] | Pass (≤ 500) |

| LogP | ~1.5 | Pass (≤ 5) |

| H-Bond Donors | 2 (N-H, O-H) | Pass (≤ 5) |

| H-Bond Acceptors | 2 (O, O=) | Pass (≤ 10) |

| Lipinski Violations | 0 | Drug-like |

| GI Absorption | High (Predicted) | Favorable |

| BBB Permeant | No (Predicted) | Favorable (for peripheral targets) |

Molecular Docking Case Study: Targeting COX-2

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[12] Pyrrole-containing compounds have been investigated as inhibitors of Cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[13] Here, we outline a case study for docking 5-ethyl-1H-pyrrole-2-carboxylic acid into the active site of COX-2.

Caption: A standard workflow for molecular docking studies.

Protocol 5: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Use the lowest-energy 3D structure of 5-ethyl-1H-pyrrole-2-carboxylic acid from Protocol 1.

-

Use software like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in the required .pdbqt format.

-

-

Protein Preparation:

-

Download the crystal structure of human COX-2 from the Protein Data Bank (PDB) (e.g., PDB ID: 5KIR).

-

Using AutoDock Tools or similar software (e.g., PyMOL, Chimera), prepare the protein by:

-

Removing water molecules and co-crystallized ligands/inhibitors.

-

Adding polar hydrogens.

-

Assigning partial charges.

-

-

Save the prepared protein in .pdbqt format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.

-

A typical box size would be 25 x 25 x 25 Å to encompass the entire active site.

-

-

Running the Docking Simulation:

-

Create a configuration file that specifies the file paths for the ligand, protein, and the coordinates/dimensions of the grid box.

-

Execute the docking run using the AutoDock Vina command-line interface. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

The binding affinity represents the predicted free energy of binding; more negative values indicate stronger binding.

-

Visualize the top-ranked binding pose using software like PyMOL or Chimera.

-

Analyze the intermolecular interactions between the ligand and the protein, such as:

-

Hydrogen bonds: Identify specific amino acid residues that act as donors or acceptors.

-

Hydrophobic interactions: Observe contacts between nonpolar parts of the ligand (e.g., the ethyl group and pyrrole ring) and hydrophobic residues in the active site.

-

Pi-stacking: Look for interactions between the aromatic pyrrole ring and aromatic residues like Tyr, Phe, or Trp.

-

-

| Docking Parameter | Description | Illustrative Result |

| Protein Target | Human Cyclooxygenase-2 (COX-2) | PDB ID: 5KIR |

| Binding Affinity | Predicted free energy of binding | -7.5 kcal/mol |

| Key H-Bond Interaction | Carboxylic acid with Arg120 or Tyr355 | Essential for anchoring in the active site |

| Key Hydrophobic Interaction | Ethyl group with Val523, Leu352 | Occupies a hydrophobic pocket |

Conclusion

This guide has systematically detailed a robust computational methodology for the comprehensive study of 5-ethyl-1H-pyrrole-2-carboxylic acid. By leveraging established quantum chemical and molecular modeling techniques, we have outlined protocols to determine its stable structure, predict its electronic and spectroscopic characteristics, and evaluate its potential as a drug candidate. The workflow progresses logically from fundamental molecular properties to applied drug discovery concepts, demonstrating how in silico tools can generate a wealth of information before a compound is ever synthesized.

The theoretical data generated through these protocols—including optimized geometry, reactivity maps, simulated spectra, and predicted binding modes—provide a deep understanding of the molecule's intrinsic properties. This information is critical for guiding future experimental work, whether for chemical synthesis, spectroscopic validation, or biological screening. Ultimately, the integration of these computational strategies into early-stage research pipelines offers a powerful, cost-effective, and efficient approach to accelerate the discovery and development of novel therapeutic agents.

References

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy | The Journal of Chemical Physics | AIP Publishing. (2013). AIP Publishing. [Link]

-

Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations. (n.d.). ProQuest. [Link]

-

Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity. (n.d.). NIH. [Link]

-

Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. (n.d.). Taylor & Francis Online. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). NIH. [Link]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. [Link]

-

Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2018). ResearchGate. [Link]

-

A DFT Study of Pyrrole-Isoxazole Derivatives as Chemosensors for Fluoride Anion. (2012). NIH. [Link]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). Semantic Scholar. [Link]

-

Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. (n.d.). Indian Academy of Sciences. [Link]

-

DFT Computed Reaction Pathways for Pyrrole and Furan Substrates with Diazoesters and B(C 6 F 5 ) 3. (n.d.). ResearchGate. [Link]

-

5-Ethyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). NIH. [Link]

-

QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. (2021). ScienceRise: Pharmaceutical Science. [Link]

-

COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. (n.d.). OUCI. [Link]

-

Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. (2021). ACS Publications. [Link]

-

Van der Waals Interactions between Nonpolar Alkyl Chains and Polar ZnO Surfaces in Gas Sensing Dynamics of Aliphatic Carboxylic Acids. (n.d.). ACS Publications. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). PubChem. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). NIH. [Link]

-

Pyrrole and Pyrrole Derivatives. (n.d.). ResearchGate. [Link]

-

Pyrrole derivatives from natural sources. (n.d.). ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ARKIVOC. [Link]

-

Ethyl 1H-pyrrole-2-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge. [Link]

-

Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Ethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 20770533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]

- 10. A DFT Study of Pyrrole-Isoxazole Derivatives as Chemosensors for Fluoride Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 12. Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activities of Substituted Pyrrole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in drug design. Within this class, substituted pyrrole-2-carboxylic acids have emerged as a particularly promising area of research, demonstrating a broad spectrum of pharmacological activities.[1][2] These compounds are not only found in natural sources like fungi, plants, and marine microorganisms but can also be synthesized through various chemical routes, allowing for extensive structural modifications to optimize their biological effects.[2][3]

This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrrole-2-carboxylic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer potential. As a senior application scientist, the aim is to not only present the data but to also provide insights into the underlying mechanisms of action and the practical experimental methodologies used to evaluate these activities. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore this promising class of compounds further.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Substituted pyrrole-2-carboxylic acids and their derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[4][5]

Mechanism of Action

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in pathogens. For instance, certain benzylidine pyrrole-2-carbohydrazide derivatives have been identified as potential inhibitors of the enzyme enoyl-acyl carrier protein reductase (ENR).[6] This enzyme is crucial for fatty acid biosynthesis in bacteria, and its inhibition disrupts the integrity of the bacterial cell membrane, leading to cell death.[6] Other mechanisms may include the disruption of microbial cell membranes, leading to a loss of integrity and subsequent cell lysis.[7]

Key Findings and Data

The antimicrobial efficacy of various substituted pyrrole-2-carboxylic acid derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay. A selection of reported MIC values against different microbial strains is presented below.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxylate Derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [5] |

| Pyrrole-2-carboxylic acid (PCA) | Foodborne pathogens | Broad-spectrum | [7] |

| Pyrrole-2-carboxylic acid | Trypanosomes | Antiparasitic | [8] |

| Pyrrole-2-carboxylic acid | Phytophthora | Antifungal | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is a reliable method for assessing the antimycobacterial activity of substituted pyrrole-2-carboxylic acid derivatives against Mycobacterium tuberculosis.[6]

1. Preparation of Mycobacterial Inoculum:

- Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C until the turbidity reaches a McFarland standard of 1.0.

- Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

2. Compound Preparation:

- Dissolve the test compounds (substituted pyrrole-2-carboxylic acids) in DMSO to a stock concentration of 1 mg/mL.

- Perform serial two-fold dilutions in a 96-well microplate using 7H9 broth to achieve a final concentration range (e.g., 100 µg/mL to 0.8 µg/mL).

3. Inoculation and Incubation:

- Add 100 µL of the diluted mycobacterial suspension to each well containing 100 µL of the diluted compound.

- Include a positive control (bacteria without compound) and a negative control (broth only). Isoniazid can be used as a reference drug.[6]

- Seal the plates and incubate at 37°C for 5-7 days.

4. Alamar Blue Addition and Reading:

- After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

- Re-incubate the plates for 24 hours.

- A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of pyrrole-2-carboxylic acids.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyrrole-2-carboxylic acids have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[9][10]

Mechanism of Action

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Furthermore, some pyrrole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[2] This suggests an additional mechanism of action involving the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Key Findings and Data

The anti-inflammatory potential of pyrrole-2-carboxylic acid derivatives is often evaluated by their ability to inhibit COX enzymes, with results expressed as IC50 values.

| Compound Class | Target | IC50 | Reference |

| N-pyrrolylcarboxylic acids | COX-2 | Potent Inhibition | [10] |

| Pyrrole derivatives | TNF-α, IL-1β, IL-6 | Suppression | [2] |

| Pyrrole-2,5-dione analogues | NO and cytokine release | Suppression | [9] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol allows for the determination of the COX-2 inhibitory activity of test compounds.

1. Reagents and Materials:

- Human recombinant COX-2 enzyme

- Arachidonic acid (substrate)

- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- Test compounds and a reference inhibitor (e.g., Celecoxib)

- EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

2. Assay Procedure:

- Prepare serial dilutions of the test compounds in the reaction buffer.

- In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound or vehicle control.

- Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

- Initiate the reaction by adding arachidonic acid to each well.

- Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

- Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

3. PGE2 Quantification:

- Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

- The absorbance is inversely proportional to the amount of PGE2 produced.

4. Data Analysis:

- Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Inflammatory Pathway Targeted by Pyrrole-2-Carboxylic Acids

Caption: Inhibition of inflammatory pathways by pyrrole-2-carboxylic acids.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel, more effective, and less toxic anticancer agents is a continuous effort in medicinal chemistry. Substituted pyrrole-2-carboxylic acids have demonstrated significant cytotoxic activity against various human cancer cell lines, making them an interesting scaffold for the development of new oncology drugs.[1][12]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and can involve various mechanisms:

-

Induction of Apoptosis: Many pyrrole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1]

-

Inhibition of Kinases: Pyrrole-containing compounds are known to act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer and are crucial for cell growth and survival.[1]

-

Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1]

Key Findings and Data

The in vitro anticancer activity of substituted pyrrole-2-carboxylic acids is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole derivative 4a | LoVo (colon) | Dose-dependent cytotoxicity | [12] |

| Pyrrole derivative 4d | LoVo (colon) | Dose-dependent cytotoxicity | [12] |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Multiple human cancer cell lines | Promising antiproliferative activity | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation.

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) in appropriate media supplemented with fetal bovine serum and antibiotics.[12]